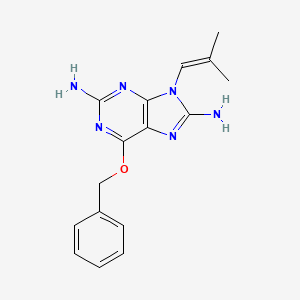

6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine

Description

6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine is a substituted purine derivative characterized by a benzyloxy group at position 6, a 2-methylprop-1-en-1-yl (isoprenyl) moiety at position 9, and diamino substituents at positions 2 and 8.

Properties

CAS No. |

189371-84-4 |

|---|---|

Molecular Formula |

C16H18N6O |

Molecular Weight |

310.35 g/mol |

IUPAC Name |

9-(2-methylprop-1-enyl)-6-phenylmethoxypurine-2,8-diamine |

InChI |

InChI=1S/C16H18N6O/c1-10(2)8-22-13-12(19-16(22)18)14(21-15(17)20-13)23-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H2,18,19)(H2,17,20,21) |

InChI Key |

QEVQGRGTQRWFSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CN1C2=C(C(=NC(=N2)N)OCC3=CC=CC=C3)N=C1N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzyloxy and 2-methylprop-1-en-1-yl groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyloxy and 2-methylprop-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives are structurally diverse, with variations in substitution patterns significantly altering their chemical behavior and applications. Below is a systematic comparison of 6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine with key analogues:

Substituent Effects at Position N9

- However, the rigidity of the phenyl group contrasts with the alkenyl flexibility in the target compound .

- N-Benzyl-9-isopropyl-9H-purine () : The isopropyl group at N9 is purely aliphatic, lacking the conjugation or steric effects of the target’s alkenyl substituent. This results in lower electron-withdrawing capacity and reduced steric hindrance .

Substituent Effects at Position 6

- This contrasts with: 6-Chloro-9-(4-nitrobenzyl)-9H-purine (): A chloro substituent at position 6 facilitates nucleophilic substitution but lacks the electron-donating effects of benzyloxy . 9-Benzyl-6-(benzyloxy)-9H-purin-2-amine (): While sharing the benzyloxy group at position 6, this compound has a single amine at position 2 instead of the target’s 2,8-diamine structure, reducing hydrogen-bonding capacity .

Diamine vs. Monoamine Functionality

- 9H-Purine-2,8-diamines () : Similar diamine structures in these derivatives are associated with bioactivity in medicinal chemistry contexts, suggesting that the target compound may share pharmacological relevance .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Steric and Electronic Effects : The target compound’s alkenyl group at N9 may confer greater reactivity in electrophilic additions compared to phenyl or alkyl substituents .

Solubility and Bioavailability: The 2,8-diamine structure likely improves aqueous solubility relative to monoamine derivatives, a critical factor in drug design .

Synthetic Flexibility: The benzyloxy group at position 6 can be further functionalized via deprotection (e.g., hydrogenolysis), offering a pathway for diversification .

Biological Activity

6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This compound is characterized by its unique structural features, which contribute to its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 310.35 g/mol. The compound features a benzyloxy group at the 6-position and a 2-methylprop-1-en-1-yl substituent at the 9-position of the purine ring, which are critical for its biological activity.

Anticonvulsant Activity

Research has indicated that certain purine derivatives exhibit anticonvulsant properties. A study focused on 9-benzyl-6-substituted purines demonstrated significant anticonvulsant activity against maximal electroshock-induced seizures in animal models. Compounds with a benzyl substituent at the 9-position showed particularly potent effects, suggesting that similar structural motifs in this compound may confer similar anticonvulsant properties .

Structure-Activity Relationship (SAR)

The biological activity of purines is often influenced by their substituents. In studies examining structure-activity relationships (SAR), it was found that steric and electronic properties significantly impact the efficacy of these compounds against cancer cells. For instance, bulky groups at certain positions can enhance or diminish activity depending on their spatial arrangement .

Case Study: Anticonvulsant Activity

In a controlled study involving various substituted purines, it was observed that compounds similar to this compound were synthesized and tested for their ability to prevent seizures induced by electrical stimulation. The results indicated that compounds with specific substitutions showed a marked reduction in seizure frequency and duration, supporting the hypothesis that this class of compounds could serve as effective anticonvulsants .

Case Study: Anticancer Activity

Another investigation involved testing a series of purine derivatives against seven different cancer cell lines. The findings highlighted that certain modifications to the purine core resulted in significant cytotoxic effects, particularly in cells resistant to conventional therapies. The study concluded that derivatives with specific substitutions could induce apoptosis and disrupt cell cycle progression in malignant cells .

Q & A

Basic: What are the key synthetic routes for 6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine, and what critical reaction conditions influence yield?

Answer: Synthesis involves multi-step reactions, including nucleophilic substitution for benzyloxy group installation and alkylation for the 2-methylprop-1-en-1-yl moiety. Critical conditions include:

- Temperature control (0–5°C for substitution to minimize hydrolysis).

- Catalyst selection (e.g., Rh₂(OAc)₄ for cyclopropane intermediates in stereoselective steps).

- Purification via flash column chromatography (hexanes:EtOAc gradients) to isolate the product.

Yield optimization requires anhydrous conditions and inert atmospheres to prevent oxidation of the allyl group .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- IR spectroscopy identifies benzyloxy C-O stretches (~1250 cm⁻¹) and NH₂ vibrations.

- NMR (¹H/¹³C) assigns stereochemistry; NOESY confirms spatial proximity of substituents.

- UV-Vis monitors conjugation effects (λmax ~260 nm for purine cores).

Contradictions (e.g., overlapping NMR signals) are resolved using 2D techniques (HSQC, HMBC) and elemental analysis to validate purity .

Advanced: How can computational methods predict the reactivity of the 2-methylprop-1-en-1-yl group in nucleophilic substitutions?

Answer:

- Density Functional Theory (DFT) models transition states to predict regioselectivity and activation energies.

- ICReDD’s workflow integrates quantum calculations with experimental data to optimize conditions (e.g., solvent polarity, Lewis acid catalysts), reducing trial-and-error by 40–60% .

- COMSOL Multiphysics simulates reaction dynamics, enabling virtual screening of catalysts like Pd or Rh complexes .

Advanced: What experimental design strategies minimize byproduct formation during the alkylation step?

Answer:

- Factorial Design : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify interactions.

- Response Surface Methodology (RSM) models nonlinear relationships, optimizing conditions (e.g., 60°C, 1.2 eq. alkylating agent).

- Membrane separation technologies (e.g., nanofiltration) remove unreacted reagents post-synthesis, reducing impurities to <0.5% .

Advanced: How do stereochemical outcomes in similar purine derivatives inform the synthesis of this compound?

Answer:

- Stereoselective alkylation : Rhodium catalysts favor Z-isomer formation in cyclopropane intermediates by directing steric bulk .

- Chiral auxiliaries (e.g., BINAP ligands) enable asymmetric induction during allylation.

- Comparative studies of spiro intermediates (e.g., 7-oxa-9-aza-spiro derivatives) reveal ring-closure kinetics, guiding reaction time adjustments (2–4 hrs at 80°C) .

Basic: What are common impurities encountered in the synthesis, and how are they quantified?

Answer:

- Impurities : Unreacted benzyl chloride derivatives, hydrolyzed purine byproducts.

- Quantification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ=254 nm). Pharmacopeial standards limit total impurities to ≤0.5%, with individual thresholds (e.g., ≤0.1% for hydrolyzed purines) .

Advanced: What methodologies address conflicting data between theoretical and experimental NMR chemical shifts?

Answer:

- Solvent effects : DFT calculations with Polarizable Continuum Model (PCM) account for solvent-induced shifts.

- Dynamic effects : Variable-temperature NMR (25–60°C) assesses conformational exchange.

- Crystallographic cross-validation : X-ray structures provide ground-truth geometries to refine computational models .

Advanced: How can AI-driven platforms enhance the optimization of reaction parameters for scale-up?

Answer:

- Machine Learning (ML) : Trained on datasets of purine derivatives, ML predicts optimal stoichiometry (e.g., 1:1.1 purine:alkylating agent).

- Smart Laboratories : Autonomous systems adjust parameters in real-time (e.g., pH, temperature) using feedback from inline IR spectroscopy.

- End-to-End Automation : Platforms like ICReDD integrate synthesis, analysis, and computational modeling, reducing development time by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.